N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core. This structure is characterized by:
- A 1,2,3-triazole ring fused to a pyrimidine scaffold, providing a planar, electron-rich aromatic system conducive to π-π stacking and hydrogen bonding.
- A thioether linkage (-S-) at position 7 of the pyrimidine, connecting to an acetamide group.
- Substituents at the triazole (4-methoxyphenyl) and acetamide (2,4-dimethylphenyl) moieties, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-4-9-17(14(2)10-13)24-18(28)11-30-21-19-20(22-12-23-21)27(26-25-19)15-5-7-16(29-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKYWMIQFWKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex structure comprising a triazole-pyrimidine moiety linked to a thioacetamide group. The synthesis typically involves multi-step reactions starting from readily available precursors. A notable synthetic route includes the formation of the triazole ring through cyclization reactions followed by thiol-acetamide coupling.
2.1 Anticancer Properties
Research indicates that derivatives of triazole and pyrimidine exhibit potent anticancer activities. For example, compounds similar to this compound have shown efficacy against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range (e.g., 0.39 µM) .
- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit key pathways involved in cancer cell proliferation and survival, such as EGFR and VGFR2 signaling .
2.2 Antimicrobial Activity
The presence of the thio group in the compound enhances its antimicrobial properties. Compounds with similar structures have been reported to possess activity against both Gram-positive and Gram-negative bacteria:
- Bacterial Inhibition : Studies have shown that related compounds exhibit minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound has been analyzed through SAR studies:
| Substituent | Effect on Activity | Remarks |
|---|---|---|
| Methoxy group | Enhances anticancer activity | Increases lipophilicity and binding affinity |
| Thio group | Increases antimicrobial activity | Essential for interaction with bacterial enzymes |
| Dimethylphenyl | Improves selectivity towards cancer cells | Reduces toxicity towards normal cells |
4. Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Anticancer Study : A study reported that a similar triazole derivative significantly inhibited tumor growth in MCF-7 models while promoting apoptosis .
- Antibacterial Study : Another investigation highlighted the antibacterial efficacy of triazole-thio derivatives against C. albicans, with some compounds outperforming standard antibiotics .
5. Conclusion
This compound represents a promising candidate for further research in anticancer and antimicrobial therapies. Its unique structural features contribute to its potent biological activities, warranting additional studies to fully elucidate its mechanisms and therapeutic potential.
Scientific Research Applications
Pharmacological Properties
This compound belongs to a class of thioacetamides that have shown promise in various biological activities:
- Anticancer Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit cytotoxic effects against several cancer cell lines. The presence of the thioacetamide moiety may enhance these effects through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Some studies suggest that compounds with similar structures demonstrate antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt cellular processes in bacteria and fungi .
- Anti-inflammatory Effects : Triazole-containing compounds have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of various thioacetamide derivatives highlighted that N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively at low concentrations, suggesting potential as a lead compound for developing new antibiotics .
Case Study 3: Anti-inflammatory Potential
Research exploring the anti-inflammatory effects revealed that this compound reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) moiety undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with alkyl halides : Forms sulfonium salts (R-S+-R') in polar aprotic solvents like DMF at 60–80°C.
-
Displacement by amines : Primary amines (e.g., methylamine) replace the sulfur atom, yielding substituted pyrimidine derivatives.
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | DMF, 70°C | Sulfonium salt | 65–78 |
| Amination | EtOH, reflux | Pyrimidine-amine | 82 |
Oxidation of the Thioether Linkage
The sulfur atom in the thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
-
H₂O₂ (30%) : Oxidizes to sulfoxide at 25°C (12 h).
-
KMnO₄ (acidic) : Further oxidizes to sulfone at 60°C.
Example :
Sulfone derivatives show enhanced electrophilicity, enabling downstream coupling reactions.
Hydrolysis of the Acetamide Group
The acetamide (-NHCOCH₃) group hydrolyzes in acidic or basic media:
-
Acidic hydrolysis (HCl, 6M) : Yields carboxylic acid and 2,4-dimethylaniline.
-
Basic hydrolysis (NaOH, 10%) : Produces sodium carboxylate and free amine.
Kinetic Data :
| Medium | Temperature | Half-life (h) |
|---|---|---|
| HCl | 80°C | 2.5 |
| NaOH | 60°C | 1.8 |
Electrophilic Aromatic Substitution (EAS)
The 4-methoxyphenyl ring undergoes EAS due to electron-donating methoxy groups:
-
Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the para position relative to methoxy.
-
Halogenation (Br₂/FeBr₃) : Brominates at the ortho and para positions.
Regioselectivity :
Methoxy groups direct incoming electrophiles to the ortho and para positions with a 4:1 ratio.
Reduction of the Triazole Moiety
The triazolo-pyrimidine ring can be reduced catalytically:
-
H₂/Pd-C : Reduces the triazole to a dihydrotriazole intermediate .
-
NaBH₄ : Selectively reduces pyrimidine carbonyls without affecting the triazole .
Applications :
Reduced derivatives exhibit altered binding affinity to kinase targets (e.g., EGFR inhibition) .
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with aryl boronic acids at C-5/C-7 positions.
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Buchwald-Hartwig : Forms C–N bonds with secondary amines.
Optimized Conditions :
| Reaction | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | XPhos | 75 |
| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | 68 |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic cleavage of the S–C bond in the thioether group, generating thiyl radicals. These radicals participate in:
-
Polymerization : Initiates vinyl monomer polymerization.
-
Cyclization : Forms five-membered sulfur-containing heterocycles.
Complexation with Metal Ions
The triazole nitrogen and sulfur atoms coordinate transition metals:
Stability Constants :
| Metal Ion | log K (25°C) |
|---|---|
| Cu²⁺ | 4.8 |
| Fe³⁺ | 3.2 |
Bioconjugation Reactions
The acetamide group reacts with biomolecules:
-
EDC/NHS coupling : Links to carboxylated peptides/proteins .
-
Click chemistry : Alkyne-functionalized derivatives undergo CuAAC reactions with azides .
Applications :
Used to develop targeted drug conjugates for cancer therapy .
Comparison with Similar Compounds
Compound A : N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
- Core : [1,2,4]Triazolo[4,3-c]pyrimidine (vs. [1,2,3]triazolo[4,5-d]pyrimidine in the target compound).
- Key Differences: Substituents: 4-Fluorophenylamino at position 5 (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating) in the target. Functional Groups: Oxo group at position 3 (hydrogen bond acceptor) vs. thioether in the target.
- Implications: The fluorophenyl group may enhance metabolic stability but reduce solubility compared to the methoxy group.
Compound B : N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Core: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle) vs. triazolo-pyrimidine.
- Key Differences :
- Electron Distribution : Thiophene’s sulfur contributes to a less electron-rich core than triazole.
- Substituents : Chloro group (electron-withdrawing) at position 2 of the phenyl ring vs. methyl in the target.
- The thieno core may reduce π-π stacking efficiency .
Functional Group and Substituent Analysis
Key Observations :
- Thioether vs. Oxo/Thioxo : The thioether in the target compound offers unique redox stability and hydrophobic interactions, whereas oxo/thioxo groups (e.g., in Compound A and ) enhance hydrogen-bonding capacity.
- Aromatic Substituents : 4-Methoxyphenyl (target) balances lipophilicity and solubility better than 4-fluorophenyl (Compound A) or chloro (Compound B), which may improve bioavailability.
- Molecular Weight: The target compound’s higher molecular weight (~440 vs.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis involves coupling triazolo-pyrimidine thiol intermediates with substituted acetamide derivatives. Key steps include:
- Thioether formation : React 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol with 2-chloro-N-(2,4-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–90°C for 6–8 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization can be achieved by adjusting reaction time, temperature, and stoichiometric ratios (e.g., 1.2:1 thiol-to-chloroacetamide ratio) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazolo-pyrimidine carbons at δ 150–160 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 463.15) .
- X-ray crystallography : Resolve crystal structure to validate bond angles and spatial arrangement of the triazolo-pyrimidine core .
Q. What in vitro assays are suitable for initial evaluation of antimicrobial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines) .
- Time-kill assays : Assess bactericidal kinetics at 2× MIC over 24 hours .
Advanced Research Questions
Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of methoxy and triazolo-pyrimidine substituents?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with varying substituents (e.g., 3,4-dimethoxyphenyl, halogenated aryl groups) .
- Biological testing : Compare MIC values and cytotoxicity (e.g., HEK-293 cell line) to identify critical functional groups.
- Computational docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase) and correlate with experimental data .
Q. What strategies resolve contradictions in biological activity data between substituted analogs?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies (e.g., ZSMU school’s antimicrobial results vs. cytotoxicity profiles from PubChem derivatives) .
- Dose-response validation : Re-test disputed compounds under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .
Q. How can computational methods predict binding affinities and guide structural modifications?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of key interactions (e.g., hydrogen bonds with Tyr-105 of S. aureus FabI).
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors to prioritize derivatives for synthesis .
Q. What methodologies assess metabolic stability and toxicity in preclinical models?
- Methodological Answer :
- Microsomal stability assay : Incubate the compound with rat liver microsomes (1 mg/mL protein, NADPH regeneration system) to calculate half-life .
- Ames test : Screen for mutagenicity using Salmonella typhimurium TA98 and TA100 strains (OECD Guideline 471).
Q. How can solubility and bioavailability be optimized through targeted derivatization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
